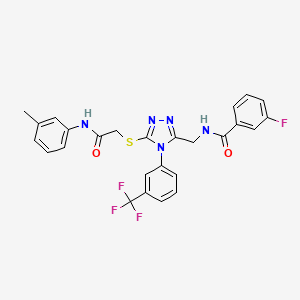

3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F4N5O2S/c1-16-5-2-9-20(11-16)32-23(36)15-38-25-34-33-22(14-31-24(37)17-6-3-8-19(27)12-17)35(25)21-10-4-7-18(13-21)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLDCINSDDBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F4N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. The unique structural features of this compound, including a fluorinated benzamide and a triazole moiety, suggest diverse pharmacological applications.

Structural Overview

The compound's structure can be broken down into several key components:

- Fluorine Atom : Enhances biological activity and metabolic stability.

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Triazole Moiety : Often associated with antifungal activity and enzyme inhibition.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities. The biological activity of 3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be summarized as follows:

Antimicrobial Activity

Compounds containing the thiadiazole and triazole rings have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects by improving membrane permeability and increasing interactions with microbial targets.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, its structural analogs have shown inhibitory effects on enzymes such as:

- Cyclooxygenase (COX) : Implicated in inflammation and cancer progression.

- Lipoxygenases (LOX) : Involved in the metabolism of arachidonic acid and linked to cancer metastasis.

Comparative Analysis

To better understand the potential of 3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, we can compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-fluoro-N-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)benzamide | Similar thiadiazole ring | Antimicrobial |

| 4-fluoro-N-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)benzamide | Different substitution pattern | Anticancer |

| N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Lacks fluorine but retains thiadiazole | Antifungal |

The mechanisms through which 3-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Interaction with Cellular Targets : The fluorinated groups may facilitate stronger binding interactions with protein targets due to enhanced lipophilicity and electron-withdrawing effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Analogs

| Compound Name / ID | Key Substituents | Molecular Weight | Biological Activity | Key Differences |

|---|---|---|---|---|

| Target Compound | m-Tolylamino, trifluoromethylphenyl, fluorobenzamide | ~557.57 (estimated) | Potential anticancer, anti-inflammatory (hypothesized) | Reference compound |

| N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide | 2,5-Dimethylphenylamino | 557.57 | Research use (exact activity unspecified) | Dimethyl substitution reduces steric hindrance compared to m-tolylamino |

| 5-Fluoro-N-(4-chlorophenyl)-4-hydroxybenzamide | Hydroxy, 4-chlorophenyl | Not reported | Distinct bioactivity due to hydroxyl group | Hydroxy group increases solubility but may reduce metabolic stability |

| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Methoxy | Not reported | Improved solubility | Methoxy enhances hydrophilicity but weakens electron-withdrawing effects |

| N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide | Thiazol-2-ylamino, 4-ethoxyphenyl | Not reported | Anticancer (specific targets unspecified) | Thiazole ring introduces π-π stacking potential; ethoxy enhances lipophilicity |

| 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | Thienyl, benzothiazolyl | Not reported | Anti-inflammatory | Thienyl and benzothiazole groups broaden interaction with hydrophobic pockets |

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and its analogs enhances binding to hydrophobic regions of target proteins, a feature critical for kinase inhibition .

Solubility and Bioavailability: Hydrophilic groups (e.g., hydroxy or methoxy ) improve aqueous solubility but may compromise blood-brain barrier penetration.

Metabolic Stability :

- Fluorinated benzamide cores (common in all analogs) resist oxidative degradation, extending half-life .

- Ethylthio or methylthio groups (e.g., ) may undergo glutathione conjugation, influencing clearance rates .

Research Findings and Implications

Mechanistic Insights from Structural Analogues

- Anti-Inflammatory Activity : Compounds with thiadiazole or benzothiazole substituents (e.g., ) show promise in suppressing NF-κB signaling via molecular docking studies .

- Anticancer Potential: The trifluoromethylphenyl group in the target compound and is associated with tubulin polymerization inhibition, a mechanism exploited in mitotic disruptors .

Limitations and Gaps

- Synthetic Challenges : The triazole-thioether linkage in the target compound requires precise reaction conditions to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.